Computed Lipophilicity (XLogP3) Difference vs. 2,6-Dichloro-4-(trifluoromethyl)pyridine
The target compound exhibits a computed XLogP3 value of 2.6, whereas the 2,6‑dichloro analog registers a significantly higher XLogP3 of 3.7 . This 1.1‑unit decrease in computed lipophilicity for the fluorine‑bearing compound translates to a predicted reduction in LogP, potentially improving aqueous solubility and reducing non‑specific binding when incorporated into lead‑like scaffolds.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.6 (XLogP3, PubChem computed) |
| Comparator Or Baseline | 2,6-Dichloro-4-(trifluoromethyl)pyridine: 3.7 (XLogP3, PubChem computed) |
| Quantified Difference | ΔXLogP3 = –1.1 |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2025.09.15 |
Why This Matters
A lower XLogP3 value can guide selection toward the difluoro compound when striving for improved aqueous solubility and compliance with Lipinski's rule of five in early‑stage medicinal chemistry programs.
- [1] PubChem Compound Summary for CID 20066131, 2,6-Difluoro-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/20066131 View Source
- [2] PubChem Compound Summary for CID 520968, 2,6-Dichloro-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/520968 View Source
